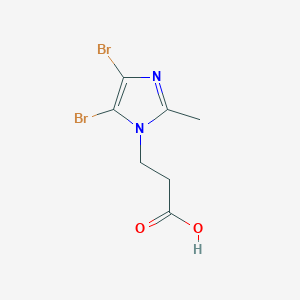![molecular formula C15H17ClFNO B2880560 N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide CAS No. 2361844-83-7](/img/structure/B2880560.png)
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide, also known as CP-544326, is a synthetic compound that has been developed for its potential use in the treatment of various diseases. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are used to block the effects of cannabinoids in the body.
Wirkmechanismus
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide acts as a CB1 receptor antagonist, which means that it blocks the effects of cannabinoids in the body. CB1 receptors are found in the brain and are involved in the regulation of appetite, metabolism, and energy balance. By blocking these receptors, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide can help to reduce appetite, increase metabolism, and promote weight loss.
Biochemical and Physiological Effects:
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce food intake and body weight in animal studies. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been found to reduce drug-seeking behavior in rats, suggesting that it may have potential in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is that it has been extensively studied in animal models, which has helped to establish its potential therapeutic uses. However, one of the limitations of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is that its effects in humans are not yet fully understood. Further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the long-term effects of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide on metabolism and weight loss. Finally, further research is needed to determine the safety and efficacy of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide in humans, which will be necessary for its potential use as a therapeutic agent.
Synthesemethoden
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-chloro-2-fluorobenzaldehyde with cyclopentylmagnesium bromide to form the intermediate, 1-(3-chloro-2-fluorophenyl)cyclopentanol. This intermediate is then reacted with propargyl bromide to form the final product, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have therapeutic potential in the treatment of obesity, diabetes, and metabolic disorders. N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c1-2-13(19)18-10-15(8-3-4-9-15)11-6-5-7-12(16)14(11)17/h2,5-7H,1,3-4,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGOMMMVWSCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCCC1)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)
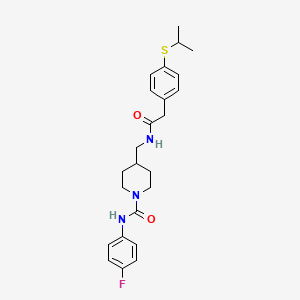
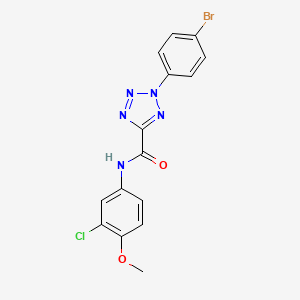
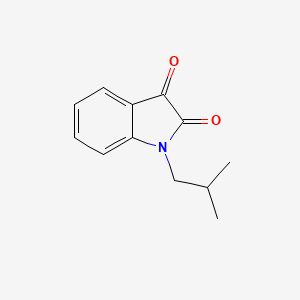
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)

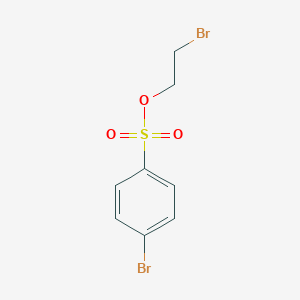
![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)
![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)
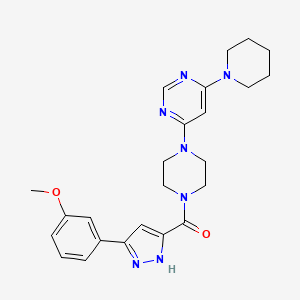

![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)
